

Compatibility of Pigment yellow 73 with different polymer resins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pigment yellow 73**

Cat. No.: **B080490**

[Get Quote](#)

Technical Support Center: Pigment Yellow 73 in Polymer Resins

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility and use of **Pigment Yellow 73** with various polymer resins.

Frequently Asked Questions (FAQs)

Q1: What is **Pigment Yellow 73** and for which applications is it generally suitable?

A1: **Pigment Yellow 73**, also known as Hansa Brilliant Yellow 4GX, is a monoazo pigment that provides a brilliant, greenish-yellow shade.[\[1\]](#)[\[2\]](#) It is widely utilized across various industries for coloring plastics, printing inks, and paints due to its good lightfastness and weather fastness.[\[1\]](#)

Q2: What are the key performance characteristics of **Pigment Yellow 73** to consider during polymer selection?

A2: The primary characteristics to evaluate are heat stability, lightfastness, migration resistance, and dispersibility. These properties can vary significantly depending on the polymer resin, processing conditions, and the presence of other additives.

Q3: Is **Pigment Yellow 73** suitable for high-temperature processing in engineering plastics?

A3: The heat stability of **Pigment Yellow 73** is generally rated up to 180°C, with some sources indicating a melting point of 264-268°C.[1][2] This makes it suitable for polymers processed at lower temperatures. For high-temperature engineering plastics like polycarbonate and polyamide, which require processing temperatures often exceeding 280°C, **Pigment Yellow 73** may not be the ideal choice as it could lead to color degradation. High-performance pigments are specifically designed for such demanding applications.[3]

Q4: Can **Pigment Yellow 73** be used in food contact applications?

A4: The suitability of **Pigment Yellow 73** for food contact applications depends on the specific regulations of the intended market (e.g., FDA 21CFR 178.3297 in the USA). It is crucial to verify the regulatory status of the specific grade of **Pigment Yellow 73** being used.

Q5: Does **Pigment Yellow 73** cause warpage in crystalline polymers like HDPE?

A5: Organic pigments can act as nucleating agents in crystalline polymers like High-Density Polyethylene (HDPE), which can lead to changes in shrinkage and potentially cause warpage. [4][5] While specific data on warpage for **Pigment Yellow 73** is limited, it is a known phenomenon for this class of pigments. It is recommended to conduct thorough testing, especially for large or complex injection-molded parts.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Color Shift (Yellowing/Browning) During Processing	Exceeding the pigment's heat stability in the specific resin.	Verify the processing temperature is within the recommended range for Pigment Yellow 73 in that polymer. Consider using a pigment with higher heat stability for high-temperature resins.
Poor Color Strength or Speckling	Inadequate dispersion of the pigment in the polymer matrix.	Optimize dispersion parameters (e.g., screw design, mixing time, temperature). Ensure the pigment is properly dried before use. Consider using a masterbatch for improved dispersion.
Blooming or Bleeding on the Surface of the Plastic Part	Migration of the pigment, particularly in plasticized PVC or polyolefins in contact with certain substances.	Evaluate the migration resistance of Pigment Yellow 73 in your specific formulation. Select a pigment with higher migration resistance if necessary.
Fading or Color Change in the Final Product Upon Exposure to Light	Insufficient lightfastness of the pigment for the intended application (e.g., outdoor use).	Check the lightfastness rating of Pigment Yellow 73 for the specific polymer. For outdoor applications, a pigment with a lightfastness of 7-8 on the blue wool scale is recommended.
Warpage or Dimensional Instability in Injection Molded Parts (especially HDPE)	The pigment is acting as a nucleating agent, altering the crystallization behavior of the polymer.	Conduct dimensional stability tests. If warpage is an issue, consider a non-nucleating pigment or adjust molding process parameters (e.g., mold

temperature, holding
pressure).

Data Presentation

Table 1: Compatibility and Performance of **Pigment Yellow 73** in Various Polymer Resins

Polymer Resin	Heat Stability (°C)	Lightfastness (Blue Wool Scale, 1-8)	Migration Resistance (Grey Scale, 1-5)	Common Issues & Remarks
Polyvinyl Chloride (PVC)	~180	6-7	4-5	Good overall performance. Migration can be a concern in highly plasticized formulations.
Polyolefins (PE, PP)	~180	6	4	Generally suitable. Potential for warpage in HDPE. May exhibit blooming in some applications.
Styrenics (PS, ABS)	~180	6	Not specified	Generally compatible for indoor applications. Heat stability may be a limiting factor for some ABS grades.
Engineering Plastics (PC, PA, PET)	< 200	Not specified	Not specified	Generally not recommended due to insufficient heat stability for typical processing temperatures.

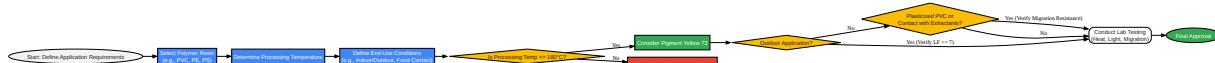
Note: The data presented is a summary from various sources and should be used as a guideline. It is crucial to conduct specific testing in your own formulation and processing conditions.

Experimental Protocols

1. Determination of Heat Stability

- Standard: Based on ISO 787-21.
- Methodology:
 - Prepare a compound of the polymer resin with a specified concentration of **Pigment Yellow 73** (e.g., 0.1% for full shade, 1:10 with TiO₂ for tint).
 - Process the compound through injection molding or extrusion at various temperatures, with a dwell time of 5 minutes at each temperature.
 - Compare the color of the processed samples against a standard processed at the lowest temperature.
 - The heat stability is the highest temperature at which no significant color change is observed.

2. Assessment of Lightfastness


- Standard: Based on ISO 4892-2.
- Methodology:
 - Prepare molded plaques or films of the colored polymer.
 - Expose the samples in a Xenon arc weather-ometer, which simulates sunlight.
 - Simultaneously expose a set of Blue Wool standards (rated 1-8).
 - Periodically evaluate the color change of the samples compared to an unexposed control.

- The lightfastness rating is determined by which Blue Wool standard shows a similar degree of fading.

3. Evaluation of Migration Resistance

- Standard: Based on DIN 53775 (specifically for plasticized PVC).
- Methodology:
 - Prepare a colored sample of the plasticized polymer.
 - Place the colored sample in direct contact with a white, uncolored sheet of the same plasticized polymer.
 - Apply pressure (e.g., 3kg/cm²) and heat (e.g., 80°C) for a specified period (e.g., 24 hours).
 - After the test period, visually assess the staining on the white sheet using a 5-step grey scale (5 = no migration, 1 = severe migration).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for selecting **Pigment Yellow 73** based on resin and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PIGMENT YELLOW 73 - Ataman Kimya [atamanchemicals.com]
- 2. Pigment Yellow 73 [dyestuffintermediates.com]
- 3. sunchemical.com [sunchemical.com]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- To cite this document: BenchChem. [Compatibility of Pigment yellow 73 with different polymer resins]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080490#compatibility-of-pigment-yellow-73-with-different-polymer-resins>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com